

# A Comparative Analysis of P-CABs: Abeprazan and Revaprazan

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent potassium-competitive acid blockers (P-CABs), **abeprazan** (also known as fexuprazan) and revaprazan. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance supported by available experimental data.

#### Introduction

Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs competitively and reversibly inhibit the H+/K+-ATPase, the final step in the gastric acid secretion pathway.[1] This mode of action allows for a rapid onset of acid suppression that is not dependent on the activation state of the proton pump.[2] **Abeprazan** and revaprazan are two key molecules in this class, each with a unique pharmacological profile.

#### **Mechanism of Action**

Both **abeprazan** and revaprazan are reversible inhibitors of the gastric H+/K+-ATPase.[2][3] They compete with potassium ions (K+) to bind to the proton pump, thereby blocking the exchange of H+ and K+ ions and preventing the secretion of gastric acid into the stomach lumen.[2][3] Unlike PPIs, P-CABs do not require an acidic environment for activation.[2]





Click to download full resolution via product page

Figure 1: Mechanism of Action of P-CABs

## **In Vitro Potency**

The in vitro potency of P-CABs is a key indicator of their ability to inhibit the H+/K+-ATPase enzyme. This is typically measured by the half-maximal inhibitory concentration (IC50).

| Parameter                         | Abeprazan<br>(Fexuprazan)                                | Revaprazan           | Reference |
|-----------------------------------|----------------------------------------------------------|----------------------|-----------|
| IC50 (H+/K+-ATPase<br>Inhibition) | Efficacy reported to be equal or superior to vonoprazan. | 0.350 μM (at pH 6.1) | [2][4]    |



Note: A direct IC50 value for **abeprazan** was not available in the searched literature; however, its efficacy has been benchmarked against vonoprazan, another potent P-CAB.

## **Pharmacokinetic Properties**

The pharmacokinetic profiles of **abeprazan** and revaprazan have been characterized in healthy volunteers. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Abeprazan (Fexuprazan) in Healthy Volunteers

| Dose                | Cmax<br>(ng/mL) | Tmax (hr) | AUC<br>(h·ng/mL)     | Half-life (hr) | Reference |
|---------------------|-----------------|-----------|----------------------|----------------|-----------|
| 10 mg (single dose) | 8.26            | 2.25      | 53.47 (AUC0-<br>12h) | ~9             | [5]       |
| 40 mg (single dose) | 33.87           | 3.00      | 446.24<br>(AUClast)  | 9.44           | [5]       |

Table 2: Pharmacokinetic Parameters of Revaprazan in Healthy Male Volunteers

| Dose              | Cmax<br>(ng/mL) | Tmax (hr) | AUC<br>(h·ng/mL)                 | Half-life (hr) | Reference |
|-------------------|-----------------|-----------|----------------------------------|----------------|-----------|
| 100 mg (Day<br>1) | 166.7 ± 58.7    | 1.7 ± 0.6 | 629.4 ± 141.6<br>(AUC0-24h)      | 2.2 ± 0.4      | [6]       |
| 150 mg (Day<br>1) | 240.2 ± 107.4   | 1.8 ± 0.8 | 913.1 ± 276.9<br>(AUC0-24h)      | 2.4 ± 0.5      | [6]       |
| 200 mg (Day<br>1) | 310.4 ± 101.9   | 1.7 ± 0.6 | 1220.8 ±<br>304.7 (AUC0-<br>24h) | 2.3 ± 0.4      | [6]       |

## **Clinical Efficacy**

Clinical trials have evaluated the efficacy of **abeprazan** and revaprazan in the treatment of erosive esophagitis and gastritis.



Table 3: Clinical Efficacy in Erosive Esophagitis

| Drug (Dose)              | Comparator<br>(Dose)                                                                | Healing<br>Rate (Week<br>4) | Healing<br>Rate (Week<br>8) | Study<br>Population   | Reference |
|--------------------------|-------------------------------------------------------------------------------------|-----------------------------|-----------------------------|-----------------------|-----------|
| Abeprazan<br>(40 mg/day) | Esomeprazol<br>e (40 mg/day)                                                        | 90.3%                       | 99.1%                       | Korean adults with EE | [7]       |
| Revaprazan               | Not directly studied for EE healing in head-to-head trials in the provided results. | -                           | -                           | -                     |           |

Table 4: Clinical Efficacy in Gastritis

| Drug (Dose)                 | Comparator<br>(Dose)          | Erosion<br>Improvement<br>Rate (2 weeks) | Study<br>Population                      | Reference |
|-----------------------------|-------------------------------|------------------------------------------|------------------------------------------|-----------|
| Abeprazan (20<br>mg q.d.)   | Placebo                       | 57.8%                                    | Patients with acute or chronic gastritis | [8]       |
| Abeprazan (10<br>mg b.i.d.) | Placebo                       | 65.7%                                    | Patients with acute or chronic gastritis | [8]       |
| Revaprazan (200<br>mg/day)  | Ranitidine (150<br>mg b.i.d.) | 79.9%                                    | Patients with acute or chronic gastritis |           |

# Experimental Protocols In Vitro H+/K+-ATPase Inhibition Assay



A common method to determine the in vitro potency of P-CABs involves the following steps:



Click to download full resolution via product page

Figure 2: H+/K+-ATPase Inhibition Assay Workflow

#### 24-Hour Intragastric pH Monitoring

This clinical trial methodology is crucial for assessing the pharmacodynamic effect of acidsuppressing drugs.

- Patient Preparation: Patients are required to fast overnight before the study.
- Catheter Placement: A thin, pH-sensitive catheter is inserted through the nose and positioned in the stomach.[9]
- Data Recording: The catheter is connected to a portable data logger that records intragastric pH continuously for 24 hours.[9]
- Patient Activity: Patients are encouraged to maintain their normal daily activities and meal schedules, while keeping a diary of symptoms and events.
- Data Analysis: The primary endpoint is often the percentage of time the intragastric pH is maintained above a certain threshold (e.g., pH > 4).

### **Endoscopic Assessment of Erosive Esophagitis**

The severity of erosive esophagitis in clinical trials is commonly graded using the Los Angeles (LA) Classification system.



- Grade A: One or more mucosal breaks no longer than 5 mm that do not extend between the tops of two mucosal folds.
- Grade B: One or more mucosal breaks more than 5 mm long that do not extend between the tops of two mucosal folds.
- Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.
- Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.

Healing is defined as the complete absence of mucosal breaks (LA Grade N).

## **Adverse Event Reporting in Clinical Trials**

The systematic collection and reporting of adverse events (AEs) are critical for evaluating the safety profile of investigational drugs.





Click to download full resolution via product page

Figure 3: Adverse Event Reporting Workflow

#### Conclusion

Both **abeprazan** and revaprazan are effective potassium-competitive acid blockers with rapid onset of action. Based on the available data, **abeprazan** has demonstrated non-inferiority to esomeprazole in healing erosive esophagitis. Revaprazan has shown efficacy in treating gastritis and demonstrates dose-dependent acid suppression. A direct comparative clinical trial between **abeprazan** and revaprazan would be necessary to definitively establish superiority in specific indications. The choice between these agents may depend on factors such as the specific acid-related disorder being treated, dosing regimen, and regional availability. Further



research, including head-to-head trials, will be crucial in elucidating the comparative advantages of these next-generation acid suppressants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abeprazan hydrochloride | Proton pump | TargetMol [targetmol.com]
- 3. Revaprazan, a novel acid pump antagonist, exerts anti-inflammatory action against Helicobacter pylori-induced COX-2 expression by inactivating Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Fexuprazan in Patients with Acute or Chronic Gastritis [gutnliver.org]
- 9. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of P-CABs: Abeprazan and Revaprazan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605094#comparative-analysis-of-p-cabs-abeprazan-and-revaprazan]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com